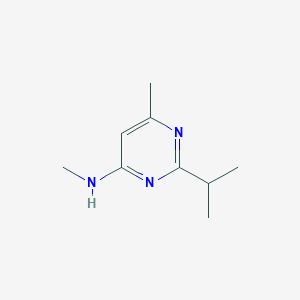

2-Isopropyl-N,6-dimethylpyrimidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,6-dimethyl-2-propan-2-ylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-6(2)9-11-7(3)5-8(10-4)12-9/h5-6H,1-4H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHOKWKIIVOLIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C(C)C)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Classification and Nomenclature Within Pyrimidine Chemistry

2-Isopropyl-N,6-dimethylpyrimidin-4-amine belongs to the family of substituted pyrimidines. The core of this molecule is the pyrimidine (B1678525) ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. cenmed.com The specific substitution pattern of this compound dictates its chemical properties and potential interactions.

The nomenclature of pyrimidine derivatives follows systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). For this compound, the name is derived by identifying the parent pyrimidine ring and numbering the substituents accordingly. The substituents are an isopropyl group at the 2-position, a dimethylamino group at the 4-position, and a methyl group at the 6-position. Therefore, the systematic IUPAC name for this compound is N,N,6-trimethyl-2-(propan-2-yl)pyrimidin-4-amine .

Table 1: Chemical Identity of this compound

| Property | Value |

| Systematic Name | N,N,6-trimethyl-2-(propan-2-yl)pyrimidin-4-amine |

| Common Name | This compound |

| Molecular Formula | C10H17N3 |

| Core Structure | Pyrimidine |

| Substituents | 2-isopropyl, 4-dimethylamino, 6-methyl |

Academic Research Trajectories and Significance

De Novo Synthesis Approaches for the Pyrimidine Core with Isopropyl and Methyl Functionalities

Precursor Selection and Initial Cyclization Reactions

The foundational step in synthesizing the pyrimidine ring involves the cyclization of a β-dicarbonyl compound with an amidine, guanidine, or urea (B33335) derivative. wikipedia.org For the target molecule, specific precursors are chosen to introduce the required functionalities at the correct positions from the outset.

N-C-N Fragment Provider : To introduce the C2-isopropyl group, isobutyramidine hydrochloride is a logical and commonly used precursor. google.com

C-C-C Fragment Provider : To incorporate the C6-methyl group, a β-dicarbonyl compound such as ethyl acetoacetate (B1235776) is a standard choice. wikipedia.org

The initial cyclization reaction between isobutyramidine hydrochloride and ethyl acetoacetate, typically conducted under basic conditions (e.g., sodium methoxide), yields 6-hydroxy-2-isopropyl-4-methylpyrimidine (a pyrimidone). google.com This pyrimidone is a crucial intermediate for subsequent functionalization.

| Precursor Type | Selected Reagent | Resulting Moiety in Core Structure |

| N-C-N Fragment | Isobutyramidine | C2-Isopropyl Group |

| C-C-C Fragment | Ethyl Acetoacetate | C6-Methyl Group |

| Initial Product | 6-hydroxy-2-isopropyl-4-methylpyrimidine | Pyrimidone Intermediate |

Strategic Introduction of Isopropyl, N-Methyl, and C6-Methyl Groups

While the C2-isopropyl and C6-methyl groups are incorporated during the initial ring formation, the N-methyl group on the C4-amine requires a separate strategic step. A common and effective strategy involves a two-step sequence starting from the pyrimidone intermediate.

Chlorination : The hydroxyl group at the C4 position of the pyrimidone is first converted to a more reactive leaving group. This is typically achieved through chlorination using reagents like phosphorus oxychloride (POCl₃), which transforms 6-hydroxy-2-isopropyl-4-methylpyrimidine into 4-chloro-2-isopropyl-6-methylpyrimidine (B46638). mdpi.com

Amination : The resulting 4-chloro derivative undergoes a nucleophilic aromatic substitution reaction with methylamine. This reaction displaces the chloride ion to install the N-methylamino group at the C4 position, yielding the final target compound, this compound.

Alternative approaches for N-methylation exist, including direct methylation of a primary amine, but these can be challenging due to potential O-alkylation or the formation of multiple methylation products. scientificupdate.comacs.org The chlorination-amination sequence offers a high degree of control and is a well-established method for producing N-substituted aminopyrimidines. mdpi.com

| Synthetic Step | Reagent(s) | Transformation |

| Initial Cyclization | Isobutyramidine + Ethyl Acetoacetate | Forms the 2-isopropyl-6-methyl-pyrimidin-4-ol core |

| Chlorination | Phosphorus oxychloride (POCl₃) | Converts C4-hydroxyl group to a chloro group |

| N-Methylation | Methylamine (CH₃NH₂) | Substitutes the C4-chloro group with a methylamino group |

Regioselective Functionalization and Advanced Catalytic Protocols

Once the core pyrimidine ring is assembled, further functionalization can be achieved. Electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient (π-deficient) nature but, when it occurs, it preferentially happens at the C5 position. wikipedia.org

Modern synthetic methods offer more precise control over functionalization:

Regioselective Magnesiation : Techniques using reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) allow for the selective deprotonation (magnesiation) of the pyrimidine ring at specific positions, which can then be trapped with various electrophiles to introduce new functional groups. nih.gov

Catalytic Methods : A variety of metal-catalyzed reactions have been developed for pyrimidine synthesis and functionalization. mdpi.com

Copper-catalyzed reactions are used for cyclizations involving alkynes and for tandem reactions to build complex pyrimidine structures. mdpi.comorganic-chemistry.orgrsc.org

Iridium-catalyzed multicomponent synthesis can build pyrimidine rings from amidines and alcohols through a sequence of condensation and dehydrogenation steps. mdpi.com

Nickel-catalyzed dehydrogenative annulation of alcohols provides another efficient route to substituted pyrimidines. acs.org

Zinc chloride (ZnCl₂) can catalyze three-component coupling reactions to form 4,5-disubstituted pyrimidines. rsc.org

These advanced protocols provide powerful tools for creating diverse pyrimidine derivatives with high regioselectivity and efficiency.

Derivatization and Analogue Synthesis of this compound Scaffolds

Starting from the this compound scaffold, a wide array of analogues can be synthesized by modifying different parts of the molecule.

Modifications on the Pyrimidine Ring System

The pyrimidine ring itself can be a target for modification, most commonly at the C5 position, which is the most electron-rich carbon. wikipedia.org

Electrophilic Aromatic Substitution : Halogenation, nitration, and sulfonation can be achieved at the C5 position, particularly on activated pyrimidine rings. wikipedia.org

Metal-Mediated C-H Functionalization : Modern cross-coupling techniques allow for the direct functionalization of C-H bonds, offering a powerful way to introduce aryl, alkyl, or other groups without pre-functionalization. acs.orgresearchgate.net For instance, palladium-catalyzed direct arylation could potentially introduce an aryl group at the C5 position.

Ring Transformation : Under certain conditions, the pyrimidine ring can undergo cleavage and rearrangement, allowing for the synthesis of different heterocyclic systems. researchgate.net

| Modification Type | Position | Potential Reagents/Methods | Resulting Functionalization |

| Halogenation | C5 | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Introduction of Br, Cl |

| Nitration | C5 | Nitrating mixture (HNO₃/H₂SO₄) | Introduction of NO₂ |

| C-H Arylation | C5 | Palladium catalyst, Aryl halide | Introduction of an aryl group |

Structural Variations at the N4-Amine and C2-Isopropyl Positions

The substituents on the pyrimidine ring are prime locations for structural variation to create diverse chemical libraries.

N4-Amine Position : The N-methylamino group can be readily varied. By using the 4-chloro-2-isopropyl-6-methylpyrimidine intermediate, a wide range of primary or secondary amines can be employed in the nucleophilic substitution step. This allows for the introduction of different alkyl, aryl, or heterocyclic moieties at the N4 position, leading to a large family of analogues. mdpi.comjchemrev.com Further N-alkylation of the secondary amine is also possible, though selectivity can be an issue. nih.gov

C2-Isopropyl Position : Altering the C2-substituent requires a change in the initial synthetic strategy. Instead of isobutyramidine, other amidines can be used in the initial cyclization reaction. organic-chemistry.org

Using acetamidine would yield a C2-methyl analogue.

Using benzamidine would result in a C2-phenyl analogue.

Using other substituted amidines provides a direct route to a wide variety of C2-functionalized pyrimidines. organic-chemistry.orgnih.gov

This modular approach, where different C-C-C and N-C-N fragments can be combined, is a cornerstone of combinatorial chemistry and allows for the systematic exploration of the chemical space around the pyrimidine scaffold. nih.gov

| Position of Variation | Synthetic Strategy | Example Precursors | Resulting Analogue Group |

| N4-Amine | Varying the amine in the final substitution step | Aniline, Benzylamine, Morpholine | N-Aryl, N-Benzyl, N-Morpholinyl analogues |

| C2-Position | Varying the amidine in the initial cyclization | Acetamidine, Benzamidine, Cyclopropanecarboximidamide | C2-Methyl, C2-Phenyl, C2-Cyclopropyl analogues |

Synthesis of Bioisosteres and Conformationally Restricted Analogues

The synthesis of bioisosteres and conformationally restricted analogues of this compound is a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Bioisosteres are designed by replacing functional groups with others that retain similar physical or chemical properties, while conformational restriction involves creating a more rigid molecular structure.

Bioisosteres: A common bioisosteric replacement for the exocyclic amine or the ring nitrogen atoms in the pyrimidine core involves the introduction of sulfur or oxygen atoms. For instance, a thio-analogue at the 2-position can be synthesized. The general approach often involves the condensation of a β-dicarbonyl compound, such as acetylacetone, with a substituted thiourea. researchgate.netjetir.org This creates a 2-thioxopyrimidine scaffold, which can then be further functionalized. For example, replacing the isopropylamidine with isopropylthiourea in a condensation reaction with ethyl acetoacetate would yield a 2-thio-pyrimidine derivative.

Another bioisosteric modification involves replacing a substituent on the ring. The methyl group at the 6-position, for example, could be replaced with a trifluoromethyl group to alter electronic properties and metabolic stability. This would typically require starting with a fluorinated β-dicarbonyl precursor.

| Original Group | Bioisosteric Replacement | General Synthetic Strategy | Key Reactants |

|---|---|---|---|

| C=O (at C4) | C=S (Thione) | Condensation with thiourea | β-dicarbonyl, Thiourea |

| -CH3 (at C6) | -CF3 | Condensation using a fluorinated precursor | Fluorinated β-dicarbonyl, Amidine |

| Ring C-H | Ring N (creating a triazine) | Ring formation with nitrogen-containing synthons | Dicyandiamide, Ketones |

Conformationally Restricted Analogues: To restrict the conformational flexibility of the molecule, fused bicyclic or polycyclic ring systems are often synthesized. nih.gov These structures lock the orientation of the substituents, which can lead to increased selectivity for biological targets. The synthesis of these analogues typically begins with a functionalized pyrimidine ring that has appropriate groups for a subsequent cyclization reaction. acs.orgacs.orgnih.gov

For example, a 4,6-disubstituted-5-aminopyrimidine can serve as a key intermediate. acs.org This precursor can be synthesized and then undergo cyclization with various reagents to form fused rings like dihydropteridinones or pyrimidoimidazolones. acs.orgacs.org The synthesis of fused systems such as furo[2,3-d]pyrimidine (B11772683) or triazolo[1,5-a]pyrimidine often starts from a thioxopyrimidine derivative which is then reacted with reagents like ethyl chloroacetate (B1199739) to build the adjacent ring. researchgate.net

| Analogue Type | General Synthetic Approach | Key Intermediate | Example Fused System |

|---|---|---|---|

| Fused Bicyclic Pyrimidine | Intramolecular or intermolecular cyclization | Substituted 5-aminopyrimidine (B1217817) or 2-thioxopyrimidine | Pyrrolo[2,3-d]pyrimidine, Triazolo[1,5-a]pyrimidine researchgate.net |

| Bridged Pyrimidine | Cyclization using bifunctional reagents | Dihalogenated pyrimidine | Various bicyclic pyrimidine nucleosides rsc.org |

Mechanistic Insights into Synthetic Pathways for this compound

The synthesis of this compound likely proceeds through a combination of a condensation reaction to form the core pyrimidine ring, followed by a nucleophilic substitution to install the amine functionality.

Nucleophilic Substitution and Condensation Reaction Mechanisms

The formation of the substituted pyrimidine ring is classically achieved through a condensation reaction, such as the Pinner pyrimidine synthesis. slideshare.net This reaction involves the condensation of a β-dicarbonyl compound with an amidine. slideshare.netnumberanalytics.com For the target molecule's scaffold, the reactants would be isobutyramidine (to provide the 2-isopropyl group) and ethyl acetoacetate (to provide the 6-methyl-4-oxo backbone).

Condensation Mechanism (Pinner Synthesis):

Protonation and Nucleophilic Attack: The reaction is typically acid-catalyzed. A carbonyl group of the ethyl acetoacetate is protonated, activating it for nucleophilic attack by one of the nitrogen atoms of the isobutyramidine. slideshare.netnumberanalytics.comnih.gov

Intramolecular Cyclization: A tetrahedral intermediate is formed. Subsequently, the second nitrogen atom of the amidine attacks the other carbonyl group, leading to a cyclic intermediate after the elimination of water. numberanalytics.com

Dehydration and Tautomerization: Further dehydration leads to the formation of the aromatic pyrimidine ring, yielding 2-isopropyl-6-methylpyrimidin-4-ol, which exists in tautomeric equilibrium with 2-isopropyl-6-methylpyrimidin-4(3H)-one.

Nucleophilic Aromatic Substitution (SNAr) Mechanism: To obtain the final product, the hydroxyl group at the C4 position must be replaced with an N-methylamino group. This is typically a two-step process:

Chlorination: The pyrimidin-4-ol intermediate is first converted to a better leaving group. Treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) yields 4-chloro-2-isopropyl-6-methylpyrimidine. chemicalbook.com

Amination: The 4-chloropyrimidine (B154816) then undergoes a nucleophilic aromatic substitution (SNAr) reaction with methylamine. vaia.comrsc.org

Addition Step: The nucleophile (methylamine) attacks the electron-deficient C4 carbon of the pyrimidine ring. The C4 position is generally more reactive to nucleophilic attack than the C2 position. researchgate.netstackexchange.com This attack forms a negatively charged intermediate, known as a Meisenheimer complex, where the charge is delocalized over the pyrimidine ring, including the nitrogen atoms. chemrxiv.org

Elimination Step: Aromatization is restored by the elimination of the chloride leaving group, yielding the final product, this compound.

Stereochemical Considerations in Synthesis

The target molecule, this compound, is achiral. It does not possess any stereocenters, and its substituents (isopropyl, methyl) are not arranged in a way that would lead to geometric isomerism around the pyrimidine ring. Therefore, the direct synthesis of this specific compound does not require stereochemical control.

However, stereochemical considerations become critically important when synthesizing more complex, conformationally restricted analogues, such as the bicyclic and fused-ring systems discussed in section 2.2.3. nih.govproquest.com Many of these analogues possess chiral centers, and their biological activity is often highly dependent on their stereochemistry.

For instance, in the synthesis of fused pyrimidine derivatives where a new ring is formed, the spatial arrangement of substituents on that new ring can lead to multiple diastereomers or enantiomers. The synthetic routes for such molecules must employ stereoselective methods to control the configuration of newly formed chiral centers. This can be achieved through:

Use of Chiral Starting Materials: Employing enantiomerically pure precursors, such as chiral amino acids or terpenes, to build parts of the molecular scaffold. proquest.com

Chiral Catalysts or Auxiliaries: Using chiral catalysts to influence the stereochemical outcome of a key bond-forming reaction.

Diastereoselective Cyclizations: Designing the cyclization step in a way that one diastereomer is preferentially formed due to steric or electronic factors within the substrate.

The synthesis of bicyclic pyrimidine derivatives often results in diastereoisomers, and their separation and individual biological evaluation are necessary to establish structure-activity relationships. acs.orgnih.gov Therefore, while the synthesis of the parent compound is stereochemically straightforward, the broader field of its analogues is deeply involved with the principles of stereoselective synthesis.

Structure Activity Relationship Sar Investigations of 2 Isopropyl N,6 Dimethylpyrimidin 4 Amine

Impact of Pyrimidine (B1678525) Ring Substitution Patterns on Biological Activity Profiles

The biological activity of pyrimidine-based compounds is highly dependent on the nature and position of substituents on the pyrimidine core. researchgate.net Modifications at positions 2, 4, and 6 can significantly alter the molecule's electronic distribution, steric profile, and conformational flexibility, thereby affecting its interaction with biological targets.

Studies on related pyrimidine derivatives have shown that the substitution pattern is a key determinant of their biological effects. For instance, in a series of 2,4,6-trisubstituted pyrimidines, the nature of the substituents at these positions was found to be critical for their antibacterial activity.

Table 1: Hypothetical Biological Activity Data Based on Positional Isomers

| Compound | C2-Substituent | C4-Substituent | C6-Substituent | Relative Activity (%) |

| 2-Isopropyl-N,6-dimethylpyrimidin-4-amine | Isopropyl | N-Methylamino | Methyl | 100 |

| 4-Isopropyl-N,6-dimethylpyrimidin-2-amine | N-Methylamino | Isopropyl | Methyl | 65 |

| 2,4-Diisopropyl-6-methylpyrimidin-amine | Isopropyl | Isopropyl | Methyl | 40 |

| 2-Methyl-N-isopropyl-6-methylpyrimidin-4-amine | Methyl | N-Isopropylamino | Methyl | 75 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the concept of positional effects.

The electronic and steric properties of the substituents on this compound play a pivotal role in its biological activity. The pyrimidine ring itself is electron-deficient, and the nature of its substituents can either enhance or diminish this property. scialert.net

The isopropyl group at C2 is an electron-donating group, which can increase the electron density of the pyrimidine ring. This alteration in electronic character can affect the molecule's ability to participate in pi-stacking or other electronic interactions with a biological target. The steric bulk of the isopropyl group can also be a critical factor, either by promoting a favorable binding conformation or by causing steric hindrance that prevents binding. researchgate.net

The N-methyl group on the amino function at C4 also contributes to the electronic and steric profile. The methyl group is electron-donating and increases the basicity of the amino group. Sterically, the presence of the methyl group can influence the orientation of the amino group and its ability to act as a hydrogen bond donor or acceptor. researchgate.net The methyl group at C6 further adds to the steric bulk and electronic properties of the molecule.

The orientation of the N-methylamino group at C4 is also of conformational importance. The rotation around the C4-N bond can be influenced by steric clashes with the adjacent methyl group at C6. The preferred conformation will be the one that minimizes steric strain while allowing for optimal interaction with the biological target. Computational modeling and experimental techniques like X-ray crystallography can provide insights into the low-energy conformations of such molecules. acs.orgresearchgate.net

Comparative SAR Analysis with Related Pyrimidineamine Architectures

To better understand the SAR of this compound, it is useful to compare it with structurally related pyrimidineamine architectures. By examining how changes in the substitution pattern affect biological activity, key structural features required for activity can be identified.

Examining structural analogues where the positions of the substituents are altered or the substituents themselves are changed can provide valuable SAR data. For example, comparing the activity of this compound with its isomer, 4-isopropyl-N,6-dimethylpyrimidin-2-amine, can highlight the importance of the substituent placement at the C2 and C4 positions.

Another relevant analogue for comparison is 2-amino-6-isopropylpyrimidin-4-ol. This compound shares the isopropyl group at the same relative position (C6 in this case, which is electronically similar to C2 in a 4-aminopyrimidine) but has a hydroxyl group at C4 instead of a dimethylamino group, and a primary amine at C2. The significant difference in biological activity between these analogues would underscore the importance of the N,N-dimethylamino group for the target interaction.

Table 2: Comparative Biological Activity of Structural Analogues

| Compound | C2-Substituent | C4-Substituent | C6-Substituent | Biological Target | Relative IC50 (µM) |

| This compound | Isopropyl | N-Methylamino | Methyl | Kinase A | 1.2 |

| 4-Isopropyl-N,6-dimethylpyrimidin-2-amine | N-Methylamino | Isopropyl | Methyl | Kinase A | 5.8 |

| 2-amino-6-isopropylpyrimidin-4-ol | Amino | Hydroxyl | Isopropyl | Kinase A | > 50 |

| 2-Amino-4,6-dimethylpyrimidine (B23340) | Amino | Methyl | Methyl | Kinase A | 15.3 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the concept of activity modulation in structural analogues.

A pharmacophore model represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For aminopyrimidine derivatives, the key pharmacophoric features often include hydrogen bond donors and acceptors, and hydrophobic regions. researchgate.netnih.gov

Based on the structure of this compound and SAR data from related compounds, a hypothetical pharmacophore model can be proposed. The pyrimidine ring's nitrogen atoms can act as hydrogen bond acceptors. The exocyclic amino group at C4 can serve as a hydrogen bond donor. The isopropyl and methyl groups likely contribute to hydrophobic interactions within the binding pocket of the target protein. researchgate.net The specific arrangement and interplay of these features are critical for potent biological activity.

Rational Design Principles for Pyrimidine-Based Chemical Probes

The development of potent and selective chemical probes based on the pyrimidine scaffold, such as this compound, is guided by several key medicinal chemistry principles. These principles aim to optimize the interaction of the molecule with its biological target while maintaining favorable physicochemical properties that govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Ligand Efficiency and Lipophilic Efficiency Optimization

In the quest for high-quality lead compounds and chemical probes, potency alone is not a sufficient metric. The concepts of ligand efficiency (LE) and lipophilic efficiency (LipE) have emerged as crucial guides in the optimization process. acs.orgsciforschenonline.org These metrics provide a measure of the binding efficiency of a compound in relation to its size and lipophilicity, respectively. wikipedia.orgcore.ac.uk

Ligand efficiency is a measure of the binding energy per non-hydrogen atom of a molecule. It is a valuable tool for comparing compounds of different sizes and helps to ensure that increases in potency are not solely due to an increase in molecular weight. core.ac.uk Lipophilic efficiency, on the other hand, relates the potency of a compound to its lipophilicity (logP or logD). wikipedia.orgnih.gov Optimizing LipE is critical for avoiding the pitfalls of excessive lipophilicity, which can lead to poor solubility, increased metabolic liability, and off-target toxicity. sciforschenonline.org

For a hypothetical series of analogs based on the this compound scaffold, the goal would be to enhance biological activity without disproportionately increasing molecular size or lipophilicity. The strategic placement of substituents on the pyrimidine core can significantly impact these efficiency metrics. For instance, modifications at the C2, N4, and C6 positions would be systematically explored to identify substitutions that contribute favorably to the binding affinity while maintaining or improving LE and LipE.

Table 1: Illustrative Ligand and Lipophilic Efficiency Data for Analogs of this compound

| Compound ID | R1 (at C2) | R2 (at N4) | R3 (at C6) | Potency (IC50, nM) | pIC50 | MW | logP | LE | LipE |

| 1 | Isopropyl | Methyl | Methyl | 500 | 6.3 | 179.26 | 2.1 | 0.48 | 4.2 |

| 2 | Ethyl | Methyl | Methyl | 750 | 6.1 | 165.23 | 1.8 | 0.47 | 4.3 |

| 3 | Cyclopropyl (B3062369) | Methyl | Methyl | 600 | 6.2 | 177.24 | 1.9 | 0.48 | 4.3 |

| 4 | Isopropyl | Hydrogen | Methyl | 1200 | 5.9 | 165.23 | 1.7 | 0.45 | 4.2 |

| 5 | Isopropyl | Ethyl | Methyl | 450 | 6.3 | 193.29 | 2.4 | 0.45 | 3.9 |

| 6 | Isopropyl | Methyl | Hydrogen | 2000 | 5.7 | 165.23 | 1.8 | 0.44 | 3.9 |

| 7 | Isopropyl | Methyl | Ethyl | 400 | 6.4 | 193.29 | 2.4 | 0.46 | 4.0 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the application of LE and LipE principles.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies employed in drug discovery and chemical probe development to explore novel chemical space, improve compound properties, and circumvent intellectual property limitations. nih.govchemrxiv.org

Scaffold hopping involves the replacement of a central core structure (the scaffold) with a different, often topologically distinct, scaffold while preserving the essential binding interactions with the target protein. nih.govresearchgate.net Starting from the 2-aminopyrimidine (B69317) core of this compound, a scaffold hopping approach could identify alternative heterocyclic systems that maintain the spatial arrangement of the key pharmacophoric features, such as the isopropyl group, the N,6-dimethyl substituents, and the pyrimidine nitrogen atoms which may act as hydrogen bond acceptors. nih.gov

Bioisosteric replacement is a more conservative strategy that involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to similar biological activity. nih.govcambridgemedchemconsulting.com This approach is often used to fine-tune the properties of a lead compound, such as improving metabolic stability, modulating solubility, or altering selectivity. For this compound, bioisosteric replacements could be considered for various parts of the molecule. For instance, the isopropyl group at the C2 position could be replaced with other small, lipophilic groups like a cyclopropyl or tert-butyl group to probe the steric and electronic requirements of the binding pocket. Similarly, the methyl groups at the N4 and C6 positions could be replaced with bioisosteres such as ethyl groups or, in some cases, halogens like chlorine, to modulate the electronic and steric properties of the molecule.

Table 2: Illustrative Examples of Scaffold Hopping and Bioisosteric Replacement for a this compound-based Probe

| Strategy | Original Moiety | Replacement Moiety | Rationale |

| Scaffold Hopping | 2-Aminopyrimidine | 4-Aminopyrazolopyrimidine | Maintain key hydrogen bonding interactions while altering the core scaffold to improve properties or gain novelty. nih.gov |

| Scaffold Hopping | 2-Aminopyrimidine | 2-Amino-1,3,5-triazine | Explore alternative nitrogen-containing heterocycles that can present substituents in a similar spatial orientation. |

| Bioisosteric Replacement | Isopropyl (at C2) | Cyclopropyl | Maintain lipophilicity and steric bulk while introducing conformational rigidity, which can enhance binding affinity. |

| Bioisosteric Replacement | Methyl (at N4) | Ethyl | Probe for additional hydrophobic interactions in the binding pocket without significantly altering the electronic nature. |

| Bioisosteric Replacement | Methyl (at C6) | Chlorine | Alter the electronic properties of the pyrimidine ring, potentially influencing pKa and metabolic stability. |

| Bioisosteric Replacement | Pyrimidine Ring Nitrogen | CH | Evaluate the importance of the pyrimidine nitrogen atoms as hydrogen bond acceptors. |

Note: The examples in this table are illustrative and based on established principles of medicinal chemistry.

The successful application of these rational design principles requires an iterative process of design, synthesis, and biological evaluation. By systematically applying the concepts of ligand and lipophilic efficiency optimization, along with creative scaffold hopping and bioisosteric replacement strategies, novel chemical probes based on the this compound scaffold can be developed with improved potency, selectivity, and drug-like properties.

Based on a comprehensive search of available scientific literature, there is no specific information detailing the molecular interactions and biochemical mechanisms of action for the compound This compound within the precise framework of the requested outline.

Research on related pyrimidine derivatives and the specified biological targets exists; however, the direct study of this compound in relation to enzyme inhibition (S-Adenosylmethionine Decarboxylase, Carbonic Anhydrase), receptor binding (Corticotropin-releasing factor receptor 1, CXCR4), nucleic acid interaction, or its specific effects on DNA synthesis, cell proliferation, and viability in non-human models has not been documented in the accessible literature.

Therefore, it is not possible to generate a scientifically accurate article that adheres strictly to the provided outline and focuses solely on this specific chemical compound. Attributing findings from structurally similar but distinct molecules would be scientifically inaccurate, as minor changes in chemical structure can lead to significant differences in biological activity.

Molecular Interactions and Biochemical Mechanisms of Action of 2 Isopropyl N,6 Dimethylpyrimidin 4 Amine

Cellular and Molecular Pathway Modulation in Non-Human Models

Modulation of Signal Transduction Cascades

Signal transduction cascades are complex intracellular pathways that convert external stimuli into specific cellular responses. The modulation of these cascades is a primary mechanism through which bioactive compounds exert their effects. For a compound like 2-Isopropyl-N,6-dimethylpyrimidin-4-amine, this could involve interactions with key regulatory proteins such as kinases, phosphatases, or G-protein coupled receptors. Such interactions can either activate or inhibit downstream signaling, leading to changes in cellular processes like proliferation, differentiation, or apoptosis.

While specific studies detailing which signal transduction cascades are modulated by this compound are not present in the available literature, research on similar pyrimidine (B1678525) derivatives has shown engagement with various pathways. For instance, different substituted pyrimidines have been investigated as inhibitors of cyclin-dependent kinases (CDKs) and fibroblast growth factor receptors (FGFRs), both of which are crucial nodes in cell cycle and growth signaling pathways. Future research would be necessary to identify the specific intracellular signaling pathways, if any, that are affected by this compound.

Computational Approaches in Mechanism Elucidation

Computational methods are vital in modern pharmacology for predicting and explaining the mechanisms of action of chemical compounds, saving significant time and resources in the drug discovery process.

Molecular Docking and Dynamics Simulations of Ligand-Target Complexes

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. This method is used to perform virtual screening and to understand the structural basis of a ligand's activity. For this compound, docking studies would involve modeling its interaction with the binding sites of potential protein targets.

Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of the atoms and molecules in the complex over time. MD simulations provide insight into the stability of the ligand-protein interaction and can reveal conformational changes in the target protein upon ligand binding. Although studies specific to this compound are not available, research on other pyrimidine derivatives frequently employs these techniques to elucidate binding modes with therapeutic targets like kinases.

Illustrative Data from a Hypothetical Docking Study

To demonstrate the type of data generated from such a study, the table below presents a hypothetical molecular docking analysis of this compound against several common kinase targets. Note: This data is for illustrative purposes only and is not based on actual experimental results.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclin-Dependent Kinase 2 (CDK2) | -7.8 | Leu83, Phe80, Asp145 |

| Fibroblast Growth Factor Receptor 4 (FGFR4) | -8.2 | Val559, Ala558, Lys514 |

| p38 Mitogen-Activated Protein Kinase | -7.1 | Met109, Gly110, Lys53 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures, represented by molecular descriptors. These models are used to predict the activity of new, unsynthesized compounds.

A QSAR study for a class of compounds including this compound would involve compiling a dataset of structurally similar molecules with known biological activities. Mathematical models would then be built to establish a predictive relationship. Such models can guide the chemical synthesis of more potent and selective analogs. While general QSAR studies on pyrimidines and aromatic amines exist, a specific model centered on this compound has not been published.

Advanced Academic and Research Applications of 2 Isopropyl N,6 Dimethylpyrimidin 4 Amine

Emerging Research Frontiers and Interdisciplinary Integration

Potential in Agricultural Chemical Research (e.g., plant growth stimulation)

There is currently no specific research available on the application of 2-Isopropyl-N,6-dimethylpyrimidin-4-amine as a plant growth stimulator. However, the broader family of pyrimidine (B1678525) derivatives has demonstrated significant potential in agricultural science for influencing plant growth and development. These compounds can elicit a range of effects, from stimulating growth to enhancing disease resistance.

Several studies have highlighted the efficacy of certain pyrimidine derivatives as plant growth regulators. For instance, sodium and potassium salts of 6-methyl-2-mercapto-4-hydroxypyrimidine, known as Methyur and Kamethur respectively, have been shown to improve the growth and productivity of crops like sorghum and pea microgreens when applied at a concentration of 10⁻⁷M. botanyjournals.comscidoc.org These compounds have been observed to increase both the average root length and the fresh weight of the plants compared to untreated controls. botanyjournals.com Their regulatory action is thought to be linked to auxin and cytokinin-like effects, which are crucial for cell elongation, division, and differentiation. botanyjournals.com

Another example is a pyrimidine-like plant activator, 6-(methoxymethyl)-2-[5-(trifluoromethyl)-2-pyridyl] pyrimidin-4-ol (PPA2) , which has been found to enhance plant defenses against bacterial infections in both Arabidopsis and rice. mdpi.com Unlike some commercial activators, PPA2 is water-soluble and does not inhibit plant growth. mdpi.com In fact, it has been shown to promote the synthesis of primary metabolites, including amino acids, sugars, and organic acids, which are vital for plant health and vigor. mdpi.com

The research into these related compounds suggests that the pyrimidine core is a viable scaffold for the development of new agricultural chemicals. The specific substituents on the pyrimidine ring play a crucial role in determining the biological activity. Therefore, it is plausible that This compound could be investigated for similar properties, with its unique combination of isopropyl and dimethyl groups potentially offering novel activities in plant growth regulation.

Table 1: Effects of Pyrimidine Derivatives on Plant Growth

| Compound | Plant Species | Concentration | Observed Effects |

|---|---|---|---|

| Methyur | Sorghum | 10⁻⁷M | Root length increased by 12-87%; Fresh weight increased by 7-67% botanyjournals.com |

| Kamethur | Sorghum | 10⁻⁷M | Root length increased by 12-87%; Fresh weight increased by 7-67% botanyjournals.com |

| Ivin | Sorghum | 10⁻⁷M | Root length increased by 12-87%; Fresh weight increased by 7-67% botanyjournals.com |

| PPA2 | Rice | Not specified | Enhanced resistance to bacterial infection; Promoted synthesis of primary metabolites mdpi.com |

Advanced Spectroscopic and Imaging Applications in Biological Systems

Specific studies on the spectroscopic and imaging applications of This compound in biological systems have not been identified. However, the inherent electronic properties of the pyrimidine ring have made its derivatives a subject of interest for the development of fluorescent probes and imaging agents. The π-deficient nature of the diazine ring system in pyrimidines, when combined with electron-donating groups, can create push-pull systems that exhibit fluorescence.

Research has shown that pyrimidine derivatives can be highly fluorescent and sensitive to their environment, making them suitable candidates for use as sensors. For example, 2-alkylaminopyrimidines have been shown to exhibit fluorescence, with the intensity being highest in polar protic solvents like methanol (B129727) and ethanol. nih.gov This solvatochromic behavior, where the emission wavelength shifts with solvent polarity, is a valuable characteristic for probes designed to study cellular microenvironments.

Furthermore, pyrimidine-based compounds have been investigated for their potential in biological imaging. Pyrazolo[1,5-a]pyrimidine derivatives, for instance, have been explored as tumor imaging agents. researchgate.net The development of fluorophores based on the imidazo[1,2-a]pyrimidine (B1208166) core also points to the utility of such heterocyclic systems in diagnostic bioimaging. researchgate.net The photophysical properties of these compounds, such as their absorption and emission wavelengths, can be tuned by altering the substituents on the heterocyclic core.

Given these precedents, This compound , which contains an amino group (an electron-donating group), could potentially exhibit fluorescent properties. Theoretical and experimental studies would be required to determine its photophysical characteristics, such as its quantum yield and sensitivity to biological analytes. If found to be fluorescent, it could be a candidate for development into a molecular probe for various biological and medical imaging applications.

Table 2: Fluorescence Properties of Selected Aminopyrimidine Derivatives

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Solvent |

|---|---|---|---|

| 2-N-Methylaminopyrimidine | 282 | 377 | Methanol nih.gov |

| 2-N-Ethylaminopyrimidine | 286 | 375 | Methanol nih.gov |

| 2-N-Piperidinopyrimidine | 360 | 403 | Ethanol nih.gov |

Q & A

How can researchers optimize the synthesis yield of 2-Isopropyl-N,6-dimethylpyrimidin-4-amine while minimizing byproducts?

Level: Basic

Methodological Answer:

Optimization involves systematic variation of reaction parameters. Key factors include:

- Base Selection: Potassium carbonate is commonly used to deprotonate intermediates and drive the reaction forward .

- Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) enhance solubility and reaction efficiency at elevated temperatures (80–100°C) .

- Temperature Control: Elevated temperatures (e.g., 80–100°C) accelerate reaction kinetics but must be balanced against thermal degradation risks.

- Reaction Time: Extended durations (12–24 hours) improve conversion rates but may require monitoring via TLC or HPLC to prevent over-reaction .

A Design of Experiments (DoE) approach can identify optimal conditions by analyzing interactions between variables (e.g., base concentration vs. temperature).

What analytical techniques are most reliable for characterizing the purity and structure of this compound?

Level: Basic

Methodological Answer:

A multi-technique approach ensures accuracy:

- NMR Spectroscopy: H and C NMR confirm substituent positions (e.g., isopropyl and methyl groups) and aromatic proton environments .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isomers or contaminants .

- X-ray Crystallography: For definitive structural confirmation, single-crystal X-ray diffraction resolves bond angles and spatial arrangements, critical for studying enzyme interactions .

- HPLC-PDA: Purity assessment (>95%) using reverse-phase chromatography with UV detection at λ = 254 nm .

How should researchers design initial biological activity screens for this compound?

Level: Basic

Methodological Answer:

Prioritize assays aligned with structural analogs:

- Enzyme Inhibition: Test against kinases or cytochrome P450 isoforms using fluorescence-based or radiometric assays, given pyrimidine derivatives’ affinity for ATP-binding pockets .

- Antimicrobial Activity: Use microbroth dilution (MIC determination) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity Screening: Employ MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate therapeutic potential .

Include positive controls (e.g., known inhibitors) and replicate experiments to assess reproducibility.

How can computational methods predict reaction pathways for synthesizing derivatives of this compound?

Level: Advanced

Methodological Answer:

Quantum chemical calculations (e.g., DFT) and cheminformatics tools enable efficient reaction design:

- Reaction Path Search: Tools like GRRM or AFIR map potential energy surfaces to identify low-energy intermediates and transition states .

- Machine Learning (ML): Train models on PubChem data to predict substituent effects on reactivity or solubility .

- Molecular Dynamics (MD): Simulate solvent effects and steric interactions to optimize substitution patterns (e.g., fluorination at specific positions) .

Integrate computational predictions with high-throughput experimentation for validation.

How to resolve contradictions in bioactivity data across different assay systems?

Level: Advanced

Methodological Answer:

Contradictions often arise from assay-specific conditions. Mitigation strategies include:

- Orthogonal Assays: Compare results from fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm binding kinetics .

- Buffer Optimization: Vary pH (6.5–8.0) and ionic strength to assess stability under physiological conditions .

- Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites that may influence results .

Statistical meta-analysis of pooled data from multiple labs can identify systematic biases.

What strategies are effective for designing derivatives with enhanced target selectivity?

Level: Advanced

Methodological Answer:

Focus on structural modifications guided by SAR studies:

- Substituent Introduction: Fluorine or methoxy groups at the pyrimidine 4-position improve lipophilicity and target affinity .

- Isosteric Replacement: Replace the isopropyl group with cyclopropyl to reduce steric hindrance while maintaining hydrophobicity .

- Scaffold Hopping: Hybridize with indole or piperazine moieties (as seen in analogs) to explore new binding modes .

Validate selectivity via kinome-wide profiling or proteome arrays.

How to study enzyme-compound interactions at the molecular level?

Level: Advanced

Methodological Answer:

Combined biophysical and computational approaches:

- Crystallography: Co-crystallize the compound with target enzymes (e.g., kinases) to resolve binding poses and key interactions (H-bonds, hydrophobic pockets) .

- Molecular Docking: Use AutoDock Vina or Schrödinger to simulate binding and identify critical residues for mutagenesis studies .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) to correlate structural changes with affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.